molecular formula C12H17NO4S B008414 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid CAS No. 109007-59-2

2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid

Cat. No. B008414
M. Wt: 271.33 g/mol
InChI Key: SIQSLARNSCAXSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep gram-scale processes starting from commercially available precursors. For example, a similar compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, was prepared through a series of steps including O- and N-protection and iodination, indicating the complexity and precision required in synthesizing such molecules (Lentini et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this category is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and 2D NMR spectroscopy, as well as ESI-MS and HRMS. These techniques ensure the accurate identification and structural elucidation of the synthesized compound (Lentini et al., 2019).

Chemical Reactions and Properties

Compounds like 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid undergo various chemical reactions, including esterification and protection of amine and thiol groups. These reactions are crucial for modifying the compound's properties for specific applications, such as the synthesis of key intermediates in pharmaceutical development (Qin et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are important for their application in synthesis and formulation. However, specific studies focusing on the physical properties of 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid were not identified in the search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for further functionalization, are key for the application of these compounds in synthesis and drug development. Studies like those conducted by Kitagawa et al. (2004) on related compounds provide insights into these aspects through the synthesis and modification of 2-amino-3-(heteroaryl)propanoic acids, showing the versatility and potential for chemical modifications of these molecules (Kitagawa et al., 2004).

Scientific Research Applications

Conformational Analysis

2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid and its analogs have been studied for their conformational properties. For instance, a thiophene analogue of propanolol, 3-tert-butylamino-1-thienyloxy-2-propanol, demonstrated similar biological activity due to its conformational structure, as investigated through molecular mechanics and semiempirical calculations (Corral et al., 1990).

Synthesis Processes

Significant research has focused on the synthesis of various derivatives of 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid. For example, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was synthesized from commercially available l-DOPA (Lentini et al., 2019).

Application in Drug Design

This compound and its derivatives have applications in drug design. Sequential Ugi reaction and Staudinger/aza-Wittig cyclization have been used to create enantiomerically pure compounds useful for new drug design (Lecinska et al., 2010).

Organic Sensitizer in Solar Cells

In the field of renewable energy, derivatives of thiophene, including 2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid, have been used as organic sensitizers in solar cells. These sensitizers have shown high incident photon to current conversion efficiency (Kim et al., 2006).

Enzymatic Desymmetrization

The compound has also been involved in enzymatic desymmetrization processes, proving valuable for preparing chiral building blocks for a variety of α-substituted alanine derivatives (Tsuji et al., 2005).

Safety And Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQSLARNSCAXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonylamino)-3-(thiophen-3-yl)propanoic acid

CAS RN

109007-59-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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